1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers building focused heterocycle libraries face scaffold proliferation: compounds offering only 1-2 reactive handles demand multiple starting materials per project. 1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone (CAS 1394166-19-8) consolidates three chemically orthogonal sites-2-NH₂ (nucleophile), 4-O(CH₂)₃Cl (electrophile), and acetyl C=O (carbonyl)-on a single penta-substituted phenyl core. • Sequential acylation → SN2 displacement → condensation without protecting-group cross-reactivity • TPSA 61.6 Ų vs. 35.5 Ų for des-amino analog-data-driven CNS exclusion for peripheral target programs • Single precursor for quinoline, quinazoline & benzodiazepine cyclocondensation

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
Cat. No. B13106077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)OCCCCl)OC
InChIInChI=1S/C12H16ClNO3/c1-8(15)9-6-11(16-2)12(7-10(9)14)17-5-3-4-13/h6-7H,3-5,14H2,1-2H3
InChIKeyICZMQZUBHJLTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone Overview


1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone (CAS 1394166-19-8) is a penta-substituted phenyl ethanone bearing three chemically distinct substituents: a nucleophilic 2-amino group, an electrophilic 4-(3-chloropropoxy) chain, and a 5-methoxy group [1]. With a molecular formula of C12H16ClNO3 and a molecular weight of 257.71 g/mol, it belongs to the structurally focused yet sparsely populated class of 2-amino-4-alkoxy-5-methoxyacetophenones . Unlike the widely used des-amino analog 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (CAS 58113-30-7, a key Iloperidone intermediate), the presence of the 2-amino substituent fundamentally alters the compound's hydrogen-bonding capacity, topological polar surface area, and synthetic versatility, creating substitution patterns that cannot be replicated by in-class alternatives for applications requiring dual derivatization handles or specific physicochemical profiles [1][2].

Triple orthogonal handles

2-NH2, 4-O(CH2)3Cl, and acetyl C=O support sequential derivatization workflows

Unique H-bond donor capacity

2-amino group introduces HBD absent in des-amino analogs; alters permeability prediction profile

Multi-source availability

Dual-supplier sourcing at gram-to-100 g scale may support procurement flexibility

Why This Compound Cannot Be Replaced by Common Analogs


The 2-amino group is not a silent substituent: it transforms the hydrogen-bond donor count from 0 to 1 and nearly doubles the topological polar surface area (TPSA) from 35.5 Ų to 61.6 Ų relative to the des-amino analog 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone [1][2]. This alters membrane permeability predictions and creates a site for amide, sulfonamide, or Schiff base formation that is entirely absent in the des-amino comparator. Conversely, replacing the 4-(3-chloropropoxy) group with a simple alkyl chain (as in 1-(2-amino-4-ethyl-5-methoxyphenyl)ethanone, CAS 947691-67-0) eliminates the electrophilic alkyl chloride handle required for nucleophilic displacement reactions—a critical loss for applications involving covalent linking, macrocyclization, or prodrug construction [3]. The three functional groups in the target compound operate orthogonally, and no single in-class analog provides all three reactive loci simultaneously.

Target compound
2-NH2 present; HBD = 1; TPSA 61.6 Ų
Des-amino analog
No 2-NH2; HBD = 0; TPSA 35.5 Ų
Lacks amino-derived H-bond donor and derivatization site; permeability prediction and synthetic versatility may shift
Target compound
4-O(CH2)3Cl electrophilic handle present
4-Ethyl analog
Alkyl chloride absent; 4-ethyl group only
Eliminates electrophilic handle for SN2 displacement; may limit applications requiring covalent linking or macrocyclization

Quantitative Differentiation Evidence


Hydrogen Bond Donor Capacity

The 2-amino group on the target compound introduces one hydrogen bond donor (HBD), a feature entirely absent in the primary comparator 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (HBD = 0). This HBD presence is quantified by the computed HBD count of 1 versus 0 [1][2]. The absence of any HBD in the comparator limits its participation in hydrogen-bond-directed molecular recognition, while the target compound can engage as a hydrogen bond donor in target binding, crystal engineering, or supramolecular assembly.

HBD Count
Head-to-head
1 vs 0
Enables H-bond donor recognition
Computed; des-amino analog lacks this capacity entirely
Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 61.6 Ų, compared to 35.5 Ų for the des-amino analog [1][2]. This 73% increase in TPSA results directly from the 2-amino substituent and shifts the compound further from the commonly cited CNS permeability threshold of <60-70 Ų, while remaining well below the 140 Ų limit associated with poor oral absorption. The comparator, at 35.5 Ų, lies firmly within CNS-accessible space, making the target compound a deliberately differentiated tool for peripheral versus central target profiling.

TPSA
Head-to-head
61.6 vs 35.5 Ų
Alters permeability prediction profile
+26.1 Ų (73.5% increase); 2D topology-based computation
ADME Prediction Physicochemical Properties Lead Optimization

Orthogonal Derivatization Handles

The target compound presents three chemically orthogonal reactive sites: the 2-amino group (nucleophilic, amenable to acylation/sulfonylation/reductive amination), the 4-(3-chloropropoxy) chain (electrophilic alkyl chloride, amenable to nucleophilic displacement), and the acetyl carbonyl (ketone, amenable to condensation/hydrazone/oxime formation). By contrast, the des-amino analog 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone lacks the amino handle entirely, while the 4-ethyl analog 1-(2-amino-4-ethyl-5-methoxyphenyl)ethanone lacks the alkyl chloride handle [1][2][3]. None of the commercially available close analogs provide all three reactive loci in a single scaffold.

Reactive Sites
Head-to-head
3 vs 2 vs 2
Supports sequential derivatization workflow
Target vs des-amino vs 4-ethyl; functional group analysis
Synthetic Chemistry Library Synthesis Bioconjugation

Lipophilicity Profile

The computed XLogP3 value for the target compound is 2.4, compared to 2.5 for the des-amino analog and 2.2 for the 4-ethyl analog [1][2][3]. While these differences are modest, the target compound achieves a lipophilicity value within the widely cited optimal range for oral drug candidates (XLogP3 1-3) while simultaneously incorporating the reactive alkyl chloride handle. The 4-ethyl analog (XLogP3 2.2) lacks this handle; the des-amino analog (XLogP3 2.5) achieves similar lipophilicity but forfeits HBD capacity. The target compound thus occupies a unique position in the property space defined by lipophilicity × HBD count × reactive handle count.

XLogP3
Class-level
2.4 (Target)
May support drug-likeness screening
Computed only; vs 2.5 (des-amino) and 2.2 (4-ethyl)
Lipophilicity Drug-likeness Physicochemical Profiling

Commercial Purity and Availability

The target compound is commercially available with verified purity specifications from multiple suppliers: 95% minimum purity from AK Scientific (Catalog 4877DV) and 99% purity grade from Tianjin Nuokang Medical Technology (pack size: 100 g) . This dual-source availability with documented purity levels reduces single-supplier dependency risk. In contrast, the 4-ethyl analog 1-(2-amino-4-ethyl-5-methoxyphenyl)ethanone (CAS 947691-67-0) is primarily available from custom synthesis suppliers, and the des-amino analog, while commercially established as an Iloperidone intermediate, is predominantly sourced through pharmaceutical impurity reference standard channels .

Purity & Source
Data to verify
≥95% (dual-source)
Supports multi-vendor procurement
Vendor datasheets; verify current lot specifications
Compound Procurement Quality Control Chemical Sourcing

Validated Application Scenarios


Sequential Orthogonal Derivatization in Library Synthesis

The target compound's three chemically orthogonal reactive sites (2-NH2, 4-O(CH2)3Cl, and acetyl C=O) enable sequential, protecting-group-minimized derivatization. A researcher can first acylate the 2-amino group, then perform nucleophilic displacement on the chloropropoxy chain, and finally condense the acetyl carbonyl—all on the same scaffold without cross-reactivity [1]. This contrasts with the des-amino analog (2 sites) or 4-ethyl analog (2 sites), neither of which supports this three-step orthogonal sequence. For medicinal chemistry groups building focused libraries of 100-1,000 compounds, the triple-handle architecture reduces the number of scaffold starting materials needed [1].

Peripherally Restricted Chemical Probe Design

With a TPSA of 61.6 Ų—26.1 Ų higher than the des-amino analog—the target compound positions itself near the upper boundary of the CNS permeability window, making it a structurally informed starting point for designing peripherally restricted chemical probes where CNS exclusion is desired [1][2]. The des-amino analog (TPSA 35.5 Ų) is more likely to penetrate the blood-brain barrier, which may be undesirable for peripheral target programs. This TPSA-based differentiation is directly quantifiable and provides a rational basis for scaffold selection before any synthetic effort is invested [1][2].

Covalent Inhibitor or Affinity Probe Precursor

The 4-(3-chloropropoxy) substituent provides a built-in electrophilic handle for covalent targeting or bioconjugation—a feature absent in 1-(2-amino-4-ethyl-5-methoxyphenyl)ethanone. The primary alkyl chloride can undergo SN2 displacement with cysteine thiols, lysine amines, or other biological nucleophiles under controlled conditions, while the 2-amino group can simultaneously be elaborated to tune binding affinity [1][2]. This dual functionality is particularly valuable for designing activity-based probes or covalent inhibitor candidates where both a recognition element (via the amino group) and a warhead (via the chloropropoxy chain) must coexist on the same scaffold [1].

Amino-Substituted Heterocycle Construction

The juxtaposition of an ortho-amino group with an acetyl carbonyl creates a 1,4-relationship amenable to cyclocondensation reactions forming quinoline, quinazoline, or benzodiazepine cores. Simultaneously, the 4-chloropropoxy chain can be retained for downstream functionalization or displaced to introduce additional diversity [1]. The des-amino analog lacks the nitrogen atom required for these heterocycle-forming condensations, while the 4-ethyl analog lacks the chloropropoxy leaving group for post-cyclization elaboration. The target compound thus serves as a uniquely versatile intermediate for nitrogen-containing fused heterocycle synthesis [1][2].

Application
Selection Property
Validation Focus
Sequential orthogonal derivatization
Triple orthogonal handle architecture
Sequential derivatization compatibility
Peripherally restricted probe design
Elevated TPSA profile
CNS permeability exclusion assessment
Covalent inhibitor or affinity probe precursor
Built-in electrophilic alkyl chloride
SN2 displacement compatibility
N-containing fused heterocycle construction
Ortho-amino/ketone juxtaposition
Cyclocondensation compatibility
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